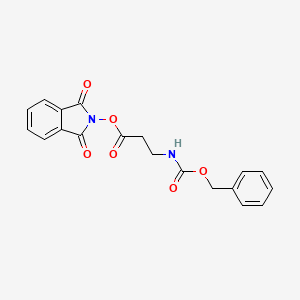
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone typically begins with 2-methyl-3-pyridinecarboxaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as ethers, amines, or thiols can be formed.
Oxidation Products: Ketones or carboxylic acids are typical products.
Reduction Products: Alcohols or amines are commonly formed.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine:
Drug Development: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone may act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 2-Chloro-1-(3-pyridinyl)ethanone
- 2-Chloro-1-(4-pyridinyl)ethanone
- 2-Chloro-1-(2-methyl-4-pyridinyl)ethanone
Uniqueness:
- Structural Differences: The position of the chlorine and methyl groups on the pyridine ring distinguishes 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone from its analogs.
- Reactivity: These structural differences can lead to variations in reactivity and biological activity, making each compound unique in its applications and effects.
Properties
| 594815-01-7 | |
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
InChI Key |
PURREDYCXMIGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


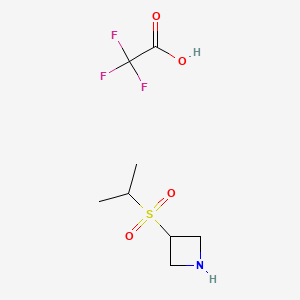
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
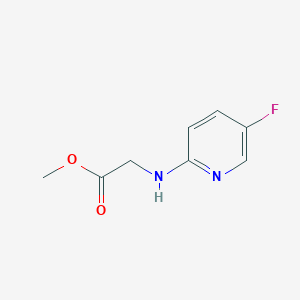
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
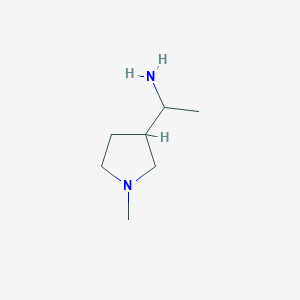
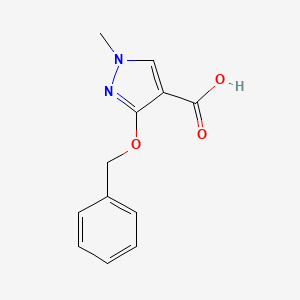
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
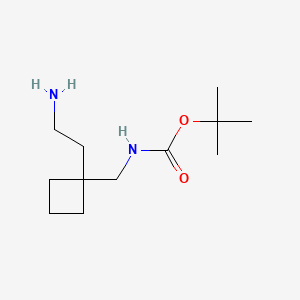
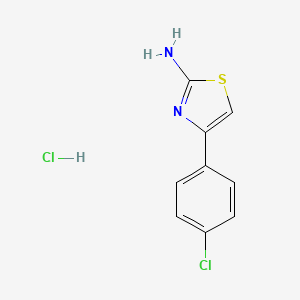
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)
